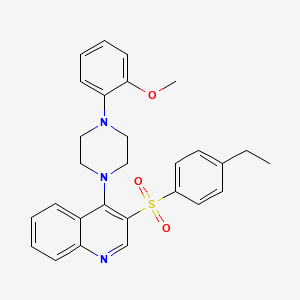

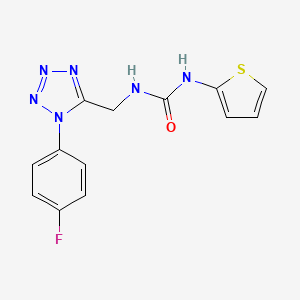

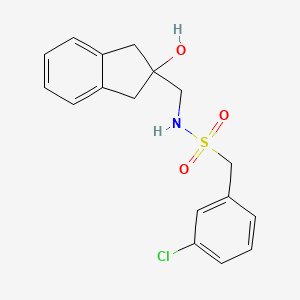

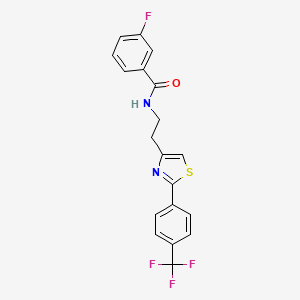

![molecular formula C16H14N2OS B2371833 2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole CAS No. 336177-59-4](/img/structure/B2371833.png)

2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . These scaffolds take up the center position and are the core structural components of numerous drugs that belong to different categories .

Synthesis Analysis

The synthesis of oxadiazoles often involves the condensation of acyl hydrazides with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions of oxadiazoles are diverse and depend on the specific structure and substituents of the molecule. For example, 1,2,4-oxadiazoles can be synthesized from amidoximes and organic nitriles .Physical And Chemical Properties Analysis

Oxadiazoles are known for their chemical and heat resistance . They can be used as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Scientific Research Applications

Antifungal Applications

The compound has been synthesized as a potential antifungal agent . It has shown interesting activity against a group of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp . This suggests that it could be used in the development of new antifungal agrochemicals .

Antibacterial Applications

The compound’s derivatives have shown significant antibacterial properties . This suggests potential applications in the development of new antibacterial drugs .

Antioxidant Applications

The compound’s derivatives have also shown antioxidant properties . This suggests potential applications in the development of new antioxidant drugs .

Antiproliferative Applications

The compound’s derivatives have shown antiproliferative properties . This suggests potential applications in the development of new antiproliferative drugs .

Anticonvulsant Applications

The compound’s derivatives have shown anticonvulsant properties . This suggests potential applications in the development of new anticonvulsant drugs .

Anti-HIV Applications

The compound’s derivatives have shown anti-HIV properties . This suggests potential applications in the development of new anti-HIV drugs .

Anti-Parkinson Applications

The compound’s derivatives have shown anti-Parkinson properties . This suggests potential applications in the development of new anti-Parkinson drugs .

Anti-Diabetic Applications

The compound’s derivatives have shown anti-diabetic properties . This suggests potential applications in the development of new anti-diabetic drugs .

Mechanism of Action

Target of Action

The primary targets of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole are phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . These fungi are responsible for various plant diseases, significantly impacting agricultural productivity.

Mode of Action

The antifungal activity of the compound depends mainly on the side chains of the nucleus compound .

Biochemical Pathways

The compound affects the biochemical pathways of the target fungi, leading to their inhibitionIt’s worth noting that similar compounds have shown to affect the synthesis of essential components in the fungi, leading to their death .

Pharmacokinetics

The compound’s melting point is 203°c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound exhibits significant antifungal activity against the target fungi. It has shown interesting activity against Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . This leads to the inhibition of these fungi, thereby preventing the diseases they cause.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the fluorescence quenching of similar organic molecules has been found to be affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium . .

Future Directions

Oxadiazoles have been demonstrated to be the biologically active unit in a number of compounds . They exhibit a variety of biological effects such as antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities . Therefore, they continue to be a focus of research in medicinal chemistry.

properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-12-7-9-13(10-8-12)11-20-16-18-17-15(19-16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNZFSCJAMPOJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2371751.png)

![1,9-dimethyl-2-(morpholin-4-ylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2371752.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2371765.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2371767.png)

![3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2371768.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2371773.png)